2-(2-Chloro-5-methoxyphenyl)phenol, 95%
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Overview
Description
2-(2-Chloro-5-methoxyphenyl)phenol, 95% (2-CMP) is an aromatic compound and a derivative of phenol. It is primarily used in the synthesis of drugs, cosmetics, and fragrances. It is also used in scientific research, such as in the synthesis of compounds for drug discovery and development. 2-CMP is a white crystalline solid and is soluble in organic solvents.
Mechanism of Action
2-(2-Chloro-5-methoxyphenyl)phenol, 95% is an aromatic compound and its mechanism of action is based on its ability to interact with other molecules. The compound can form hydrogen bonds with other molecules, which can affect their structure and properties. It can also interact with other molecules through van der Waals forces, electrostatic interactions, and other interactions.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2-(2-Chloro-5-methoxyphenyl)phenol, 95% can inhibit the activity of certain enzymes, such as cytochrome P450 and thiolase. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 2-(2-Chloro-5-methoxyphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-5-methoxyphenyl)phenol, 95% is a relatively stable compound and is easy to handle in the laboratory. It is soluble in organic solvents, which makes it easy to work with. However, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 2-(2-Chloro-5-methoxyphenyl)phenol, 95% can be toxic if not handled properly.
Future Directions
Due to its biochemical and physiological effects, there are a number of potential applications for 2-(2-Chloro-5-methoxyphenyl)phenol, 95% in the future. It could be used as an antimicrobial agent to treat bacterial and fungal infections. It could also be used as an anti-inflammatory agent to treat inflammatory diseases. In addition, 2-(2-Chloro-5-methoxyphenyl)phenol, 95% could be used in the synthesis of polymers and other materials for medical and industrial applications. Finally, 2-(2-Chloro-5-methoxyphenyl)phenol, 95% could be used in drug discovery and development, as it has been shown to inhibit the activity of certain enzymes.
Synthesis Methods
2-(2-Chloro-5-methoxyphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-5-methoxyphenol with sodium hydroxide in an aqueous solution. The reaction is carried out at room temperature in the presence of a catalyst, such as pyridine or triethylamine. The reaction is typically carried out in a sealed vessel and the pH of the reaction mixture is adjusted to 8-10. After the reaction is complete, the solution is filtered and the product is then dried and recrystallized.
Scientific Research Applications
2-(2-Chloro-5-methoxyphenyl)phenol, 95% is used in scientific research for the synthesis of compounds for drug discovery and development. It is also used in the synthesis of drugs, cosmetics, and fragrances. In addition, 2-(2-Chloro-5-methoxyphenyl)phenol, 95% is used in the synthesis of polymers and other materials for use in medical and industrial applications.
properties
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-9-6-7-12(14)11(8-9)10-4-2-3-5-13(10)15/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNKJXVLVHXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683557 |
Source
|
Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-53-8 |
Source
|
Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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